Dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate
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Overview
Description
Dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate is an organic compound with the molecular formula C₁₃H₁₂O₄. It is known for its unique cyclopropene structure, which imparts significant strain and reactivity to the molecule. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes in the presence of tantalum (V) trichloride (TaCl₅) in 1,2-dichloroethane at room temperature for 24 hours . Another method involves the use of Grignard reagents, where the compound is treated with n-butyl magnesium chloride, leading to the formation of tri-substituted olefins .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Grignard Reagents: Used for the formation of tri-substituted olefins.
Aromatic Aldehydes and TaCl₅: Used for the synthesis of substituted tetrahydronaphthalenes.
Major Products Formed
Tri-substituted Olefins: Formed through reactions with Grignard reagents.
Substituted Tetrahydronaphthalenes: Formed through reactions with aromatic aldehydes and TaCl₅.
Scientific Research Applications
Dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various organic compounds, including natural products and their analogs.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate involves its high reactivity due to the strained cyclopropene ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions and the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate: Similar structure but lacks the double bond in the cyclopropene ring.
Dimethyl 2-benzoyl-2-ethyl-3-phenylcyclopropane-1,1-dicarboxylate: Contains additional substituents on the cyclopropane ring.
Uniqueness
Dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate is unique due to its cyclopropene ring, which imparts significant strain and reactivity. This makes it a valuable compound in organic synthesis and scientific research.
Properties
CAS No. |
170751-24-3 |
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Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate |
InChI |
InChI=1S/C13H12O4/c1-16-11(14)13(12(15)17-2)8-10(13)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
DFJYCHBNMCMJAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C=C1C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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